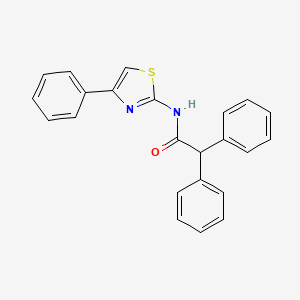![molecular formula C17H19NO4S B5768652 methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5768652.png)
methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate, also known as MIBAT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MIBAT is a member of the thiophene family and is synthesized through a multi-step process involving the reaction of isobutyl bromide, 4-aminobenzoic acid, and thiophene-2-carboxylic acid.
作用機序
The mechanism of action of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of COX-2 by binding to its active site. COX-2 is an enzyme that plays a key role in the inflammatory response and is overexpressed in various types of cancer. By inhibiting the activity of COX-2, this compound can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of COX-2, leading to a reduction in prostaglandin E2 (PGE2) production. PGE2 is a pro-inflammatory mediator that plays a key role in the inflammatory response. By reducing PGE2 production, this compound can reduce inflammation.
This compound has also been reported to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that plays a key role in the regulation of cell growth and division. By inducing apoptosis in cancer cells, this compound can inhibit tumor growth and progression.
実験室実験の利点と制限
One of the advantages of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate is its potential applications in various fields of science such as medicine, agriculture, and material science. This compound has been reported to exhibit anti-inflammatory and anti-cancer properties, herbicidal properties, and liquid crystal properties.
One of the limitations of this compound is its complex synthesis method. The synthesis of this compound involves a multi-step reaction process that requires the use of various reagents and catalysts. This can make the synthesis process time-consuming and expensive.
将来の方向性
For methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate research include further investigation of its mechanism of action and exploration of its potential applications in nanotechnology.
合成法
The synthesis of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate involves a multi-step reaction process that begins with the reaction of isobutyl bromide with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, this compound. This synthesis method has been optimized to obtain high yields of pure this compound and has been reported in various research articles.
科学的研究の応用
Methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has shown potential applications in various fields of science. In the medical field, this compound has been reported to exhibit anti-inflammatory and anti-cancer properties. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In the agricultural field, this compound has been reported to exhibit herbicidal properties. Studies have shown that this compound inhibits the growth of various weeds and can be used as a selective herbicide in crops such as soybean and corn.
In the material science field, this compound has been reported to exhibit liquid crystal properties. Studies have shown that this compound can form a liquid crystal phase at room temperature, making it a potential candidate for liquid crystal displays (LCDs).
特性
IUPAC Name |
methyl 3-[[4-(2-methylpropoxy)benzoyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11(2)10-22-13-6-4-12(5-7-13)16(19)18-14-8-9-23-15(14)17(20)21-3/h4-9,11H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAHZTIIXRJGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5768570.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)
![(4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5768583.png)
![spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide](/img/structure/B5768585.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5768591.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5768596.png)

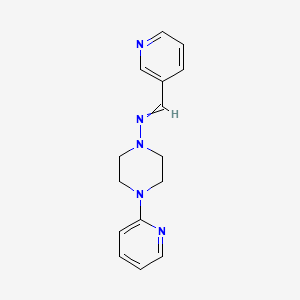
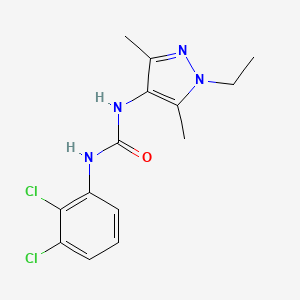
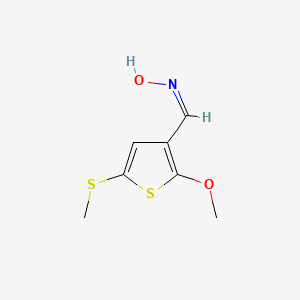
![3-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5768658.png)
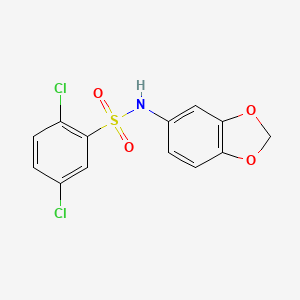
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5768668.png)
